molecular formula C24H24N2O B4102432 3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethyl-2-cyclohexen-1-one

3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B4102432
M. Wt: 356.5 g/mol
InChI Key: SESKRBHWCWJNPL-UHFFFAOYSA-N
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Description

“3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethyl-2-cyclohexen-1-one” is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-24(2)14-19(25)22(21(27)15-24)18-13-20(16-9-5-3-6-10-16)26-23(18)17-11-7-4-8-12-17/h3-13,26H,14-15,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESKRBHWCWJNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethyl-2-cyclohexen-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the diphenyl groups: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Cyclohexenone formation: This could be synthesized via aldol condensation followed by dehydration.

Industrial Production Methods

Industrial production of such complex organic molecules often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrole ring.

    Reduction: Reduction reactions may target the carbonyl group in the cyclohexenone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol.

Scientific Research Applications

This compound may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethyl-2-cyclohexen-1-one” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-diphenyl-1H-pyrrole: Shares the pyrrole ring and diphenyl groups.

    Cyclohexenone derivatives: Similar in having the cyclohexenone moiety.

    Amino-substituted aromatic compounds: Similar in having an amino group attached to an aromatic system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethyl-2-cyclohexen-1-one
Reactant of Route 2
Reactant of Route 2
3-amino-2-(2,5-diphenyl-1H-pyrrol-3-yl)-5,5-dimethyl-2-cyclohexen-1-one

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